Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate
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Overview
Description
Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate: is a chemical compound known for its unique structure and properties It is part of the benzene-1,3-dicarboxylate family, which is characterized by the presence of two carboxylate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate typically involves the reaction of 4-cyclohexylphenol with benzene-1,3-dicarbonyl chloride in the presence of a base catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The resulting compound is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of new biomaterials and drug delivery systems.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate exerts its effects involves the inhibition of specific cellular pathways. For instance, it has been shown to inhibit the protein kinase C (PKC) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting PKC, the compound prevents the growth and survival of cancer cells, making it a promising candidate for cancer treatment.
Comparison with Similar Compounds
- Bis(4-cyclohexylphenyl) biphenyl-2,5-dicarboxylate
- Bis(4-(ethenoxymethyl)cyclohexyl)methyl benzene-1,3-dicarboxylate
- 1,4-bis(diphenylhydroxymethyl)benzene
Uniqueness: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate stands out due to its unique combination of cyclohexylphenyl groups and benzene-1,3-dicarboxylate core. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from material science to medicinal chemistry .
Biological Activity
Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate (BCBDC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of BCBDC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BCBDC is characterized by its unique structure, which consists of two 4-cyclohexylphenyl groups attached to a benzene-1,3-dicarboxylate moiety. This configuration contributes to its biological activity and interaction with biological targets.
The biological activity of BCBDC is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : BCBDC has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anti-cancer properties.
- Receptor Interaction : The compound interacts with various receptors, leading to altered signaling pathways that can affect cell proliferation and apoptosis.
Biological Activities
Research indicates that BCBDC exhibits a range of biological activities:
- Anti-Cancer Activity : Studies have demonstrated that BCBDC can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins. For instance, in vitro studies showed significant cytotoxic effects against breast cancer cell lines (IC50 values around 10 µM) .
- Anti-Inflammatory Effects : BCBDC has been reported to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can help protect cells from oxidative stress .
Case Studies
Several studies have investigated the biological activity of BCBDC:
-
In Vitro Study on Cancer Cells :
- A study assessed the effects of BCBDC on MCF-7 breast cancer cells. Results indicated that treatment with 10 µM BCBDC led to a 50% reduction in cell viability after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of the mitochondrial apoptotic pathway .
- Anti-Inflammatory Activity :
- Antioxidant Efficacy :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C32H34O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H34O4/c33-31(35-29-18-14-25(15-19-29)23-8-3-1-4-9-23)27-12-7-13-28(22-27)32(34)36-30-20-16-26(17-21-30)24-10-5-2-6-11-24/h7,12-24H,1-6,8-11H2 |
InChI Key |
JLBDUNFIGPKRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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